molecular formula C20H28N8O4S B1679666 1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl) CAS No. 853003-48-2

1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl)

Cat. No. B1679666
Key on ui cas rn: 853003-48-2
M. Wt: 476.6 g/mol
InChI Key: ZUHZNKJIJDAJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08227475B2

Procedure details

The chloro compound of Step 9 (110 mg, 0.24 mmol), N-methyl-ethylamine (79 mg, 1.2 mmol), N-ethyldiisopropylamine (210 μL, 1.20 mmol) and caesium fluoride (37 mg, 0.24 mmol) were dissolved in dimethyl sulphoxide (1 mL) and the reaction mixture heated to 110° C. for 5 hours in a ReactiVial™. The reaction mixture was partitioned between ethyl acetate (10 mL) and water (10 mL) and the organic phase separated and washed with water (2×10 mL). The organic phase was then dried over magnesium sulphate and concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with dichloromethane:methanol 99:1 to 97:3. The purified material was evaporated and dried to yield a pale yellow solid (66 mg). The PXRD pattern for the solid is shown as FIG. 14.
Name
chloro
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
210 μL
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[C:4]([NH:23][C:24]2[CH:29]=[C:28]([CH3:30])[CH:27]=[CH:26][N:25]=2)[C:5]2[N:10]([CH2:11][CH2:12][O:13][CH2:14][CH3:15])[N:9]=[C:8]([C:16]([NH:18][S:19]([CH3:22])(=[O:21])=[O:20])=[O:17])[C:6]=2[N:7]=1.[CH3:31][NH:32][CH2:33][CH3:34].C(N(C(C)C)C(C)C)C.[F-].[Cs+]>CS(C)=O>[CH2:14]([O:13][CH2:12][CH2:11][N:10]1[C:5]2[C:4]([NH:23][C:24]3[CH:29]=[C:28]([CH3:30])[CH:27]=[CH:26][N:25]=3)=[N:3][C:2]([N:32]([CH2:33][CH3:34])[CH3:31])=[N:7][C:6]=2[C:8]([C:16]([NH:18][S:19]([CH3:22])(=[O:21])=[O:20])=[O:17])=[N:9]1)[CH3:15] |f:3.4|

Inputs

Step One
Name
chloro
Quantity
110 mg
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C(=NN2CCOCC)C(=O)NS(=O)(=O)C)NC2=NC=CC(=C2)C
Name
Quantity
79 mg
Type
reactant
Smiles
CNCC
Name
Quantity
210 μL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
37 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate (10 mL) and water (10 mL)
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with water (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with dichloromethane:methanol 99:1 to 97:3
CUSTOM
Type
CUSTOM
Details
The purified material was evaporated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCN1N=C(C=2N=C(N=C(C21)NC2=NC=CC(=C2)C)N(C)CC)C(=O)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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